molecular formula C17H29NO3 B7592858 Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone

Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone

Cat. No. B7592858
M. Wt: 295.4 g/mol
InChI Key: AFKDEBKAXZOEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone, also known as JNJ-7925476, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.

Mechanism of Action

The mechanism of action of Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone involves the inhibition of various enzymes and signaling pathways. It can inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. It can also inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress responses.
Biochemical and Physiological Effects:
Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone has several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound can protect neurons from oxidative stress-induced damage and can improve cognitive function. Additionally, it can induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, and therefore, it has the potential to provide new insights into various diseases. It can be synthesized in high yield and purity, and its effects can be easily measured in vitro and in vivo. However, this compound also has some limitations. Its mechanism of action is not fully understood, and therefore, further studies are required to elucidate its effects. Additionally, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are required to investigate its anticancer properties and its potential use in the treatment of various types of cancer. Finally, the potential toxicity and side effects of this compound need to be evaluated in more detail to ensure its safety for clinical use.
Conclusion:
Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone is a novel compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, neuroprotective, and anticancer properties make it an attractive target for scientific research. The synthesis method for this compound has been optimized, and its effects can be easily measured in vitro and in vivo. However, further studies are required to elucidate its mechanism of action and to evaluate its potential toxicity and side effects. The future directions for the research on this compound are diverse and exciting, and they have the potential to provide new insights into various diseases.

Synthesis Methods

The synthesis of Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone involves several steps, including the reaction of 3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane with cyclohexyl isocyanate and subsequent hydrolysis of the intermediate product. The final product is obtained after purification through column chromatography. This synthesis method has been optimized and can be used to obtain the compound in high yield and purity.

Scientific Research Applications

Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound also has neuroprotective effects and can protect neurons from oxidative stress-induced damage. Additionally, it has been shown to have anticancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3/c1-2-21-15-12-14(19)17(15)8-10-18(11-9-17)16(20)13-6-4-3-5-7-13/h13-15,19H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDEBKAXZOEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.